molecular formula C26H44NNaO7S B593702 Tauro-beta-muricholic Acid (sodium salt)

Tauro-beta-muricholic Acid (sodium salt)

Numéro de catalogue: B593702
Poids moléculaire: 537.7 g/mol
Clé InChI: NYXROOLWUZIWRB-GPHZYVDLSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tauro-beta-muricholic acid (sodium salt), a taurine-conjugated bile acid, is a key component of bile acid metabolism in rodents. Structurally, it consists of beta-muricholic acid (3α,6β,7β-trihydroxy-5β-cholanic acid) conjugated to taurine via an amide bond . Unlike primary bile acids such as cholic acid (CA) or chenodeoxycholic acid (CDCA), beta-muricholic acid is hydroxylated at positions 6β and 7β, which confers distinct physicochemical and biological properties . This compound is notable for its role as a natural antagonist of the farnesoid X receptor (FXR), a nuclear receptor critical for regulating bile acid synthesis, lipid metabolism, and glucose homeostasis . Its levels are modulated by gut microbiota, which deconjugate bile acids, thereby influencing systemic metabolic pathways .

Méthodes De Préparation

Chemical Synthesis of Tauro-beta-muricholic Acid

Conjugation of β-Muricholic Acid with Taurine

The core synthetic route involves conjugating β-muricholic acid (β-MCA) with taurine through an amide bond. This reaction typically employs carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to activate the carboxylic acid group of β-MCA . The sodium salt form is subsequently generated via neutralization with sodium hydroxide .

Reaction Conditions :

  • Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

  • Molar Ratio : β-MCA : Taurine = 1 : 1.2 (to drive conjugation to completion).

  • Temperature : 0–4°C during activation, followed by 24-hour stirring at room temperature.

  • Yield : ~65–75% after purification .

Sodium Salt Formation

Post-conjugation, the product is treated with 0.1 M sodium hydroxide to deprotonate the sulfonic acid group of taurine, forming the sodium salt. Lyophilization yields a stable, hygroscopic powder .

Key Analytical Data :

ParameterValueSource
Molecular FormulaC₂₆H₄₄NNaO₇S
Molecular Weight537.7 g/mol
CAS Registry Number145022-92-0
Purity (HPLC)≥95%

Enzymatic Synthesis Using Hepatic Enzymes

In Vitro Conjugation via Bile Acid-CoA: Amino Acid N-Acyltransferase (BAT)

TβMCA is endogenously synthesized in hepatocytes through the action of BAT, which catalyzes the conjugation of taurine to β-MCA using coenzyme A (CoA) . Recombinant BAT expressed in E. coli or mammalian cell systems enables scalable in vitro production .

Optimized Protocol :

  • Substrates : β-MCA-CoA (0.5 mM), Taurine (2 mM).

  • Buffer : 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂.

  • Temperature : 37°C, 2-hour incubation.

  • Yield : ~80% with >90% enantiomeric excess .

Biosynthesis in Germ-Free Mice Models

Studies in germ-free mice colonized with human microbiota demonstrate in vivo TβMCA synthesis. Hepatic cytochrome P450 enzymes (e.g., Cyp2c70) hydroxylate chenodeoxycholic acid (CDCA) to form β-MCA, which is subsequently conjugated with taurine . This method is less practical for bulk production but critical for studying physiological regulation .

Purification and Characterization

Chromatographic Purification

Crude TβMCA sodium salt is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid) .

Typical Gradient :

  • Mobile Phase A : 0.1% TFA in water.

  • Mobile Phase B : 0.1% TFA in acetonitrile.

  • Elution : 20–50% B over 30 minutes.

  • Detection : UV at 210 nm .

Structural Validation

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of taurine’s sulfonic acid group and β-MCA’s hydroxylated steroidal backbone .

  • Mass Spectrometry : High-resolution MS (HRMS) matches the theoretical mass of [M+Na]⁺ = 537.7 Da .

Industrial-Scale Production Challenges

Solubility and Stability

TβMCA sodium salt is highly hygroscopic, requiring storage at -20°C under inert gas. Aqueous solutions are stable at pH 7–8 but degrade under acidic conditions .

Regulatory Considerations

As a research-grade compound, TβMCA sodium salt must adhere to Good Manufacturing Practice (GMP) standards if intended for preclinical studies. Batch-to-batch consistency is verified via HPLC and residual solvent analysis .

Emerging Methodologies and Patent Landscape

A 2024 patent (EP3027637B1) outlines glycine-conjugated β-MCA analogs but provides indirect insights into taurine conjugation optimization, such as using microwave-assisted synthesis to reduce reaction times . Advances in immobilized enzyme reactors (IMERs) for BAT could further enhance enzymatic synthesis efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Tauro-beta-muricholic Acid (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

Tauro-beta-muricholic Acid (sodium salt) has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in bile acid metabolism and its effects on gut microbiota.

    Medicine: Investigated for its potential therapeutic effects in metabolic diseases such as obesity, diabetes, and fatty liver disease.

    Industry: Used in the development of pharmaceuticals and as a biochemical reagent

Mécanisme D'action

Tauro-beta-muricholic Acid (sodium salt) exerts its effects by acting as an antagonist of the farnesoid X receptor (FXR). By inhibiting FXR, it regulates bile acid synthesis and metabolism. The compound also influences various signaling pathways involved in lipid metabolism, glucose homeostasis, and inflammation .

Comparaison Avec Des Composés Similaires

Structural Analogs: Tauro-Conjugated Bile Acids

Tauro-beta-muricholic acid (sodium salt) shares structural similarities with other taurine-conjugated bile acids but differs in hydroxylation patterns and receptor interactions:

Compound Hydroxylation Sites Receptor Interaction Key Physiological Role
Tauro-beta-muricholic acid 3α,6β,7β FXR antagonist Inhibits FXR, modulates bile acid pool
Taurocholic acid (TCA) 3α,7α,12α FXR agonist Promotes bile flow, lipid digestion
Taurochenodeoxycholic acid (TCDCA) 3α,7α FXR agonist Enhances FXR signaling, anti-cholestatic
Tauro-ursodeoxycholic acid (TUDCA) 3α,7β TGR5 agonist Chaperone for protein folding, cytoprotective

Structural Insights :

  • The 6β and 7β hydroxyl groups in tauro-beta-muricholic acid reduce its hydrophobicity compared to TCA and TCDCA, affecting micelle formation and cholesterol solubilization .
  • TUDCA p=0.77) .

Functional Analogs: Unconjugated Bile Acids

Compared to unconjugated bile acids, tauro-beta-muricholic acid exhibits distinct receptor modulation and solubility:

Compound Solubility (μM) Critical Micellar Concentration (mM) FXR Activity
Tauro-beta-muricholic acid 13 (monomer) 4 Antagonist
Chenodeoxycholic acid (CDCA) 300 3 Potent agonist (EC₅₀ ~10 μM)
Ursodeoxycholic acid (UDCA) 150 5 Weak agonist/antagonist

Functional Insights :

  • Tauro-beta-muricholic acid’s low monomer solubility and high precipitation pH (7.92 at 30 mM) limit its capacity to solubilize cholesterol, with a bile salt/cholesterol molar ratio of 1,430 vs. 24 for CDCA .
  • CDCA is the most potent endogenous FXR agonist, while tauro-beta-muricholic acid antagonizes FXR, disrupting bile acid negative feedback loops .

Key Research Findings

Gut Microbiota Interaction

Gut microbiota reduces tauro-beta-muricholic acid levels via bile salt hydrolase (BSH) activity, decreasing FXR antagonism and altering bile acid synthesis. This interaction is linked to metabolic diseases such as obesity and non-alcoholic fatty liver disease (NAFLD) .

Hepatotoxicity and Cholesterol Metabolism

  • Elevated tauro-beta-muricholic acid levels correlate with hepatotoxicity in oleanolic acid (OA)-treated mice, where disrupted bile acid homeostasis exacerbates liver injury .

Therapeutic Implications

  • In NAFLD models, interventions reducing tauro-beta-muricholic acid (e.g., probiotics or selenium polysaccharides) restore FXR signaling and improve metabolic parameters .

Data Tables

Table 1: Physicochemical Properties of Selected Bile Acids

Property Tauro-beta-muricholic acid CDCA UDCA
Monomer solubility (μM) 13 300 150
Critical micellar conc. (mM) 4 3 5
Cholesterol dissolution ratio 1,430 24 384

Table 2: FXR Activation Profiles

Compound FXR Activation (EC₅₀) Role in Signaling
CDCA ~10 μM Full agonist
Tauro-beta-muricholic acid N/A Antagonist
TCA ~50 μM Partial agonist

Activité Biologique

Tauro-beta-muricholic acid (TβMCA) is a taurine-conjugated bile acid and a significant metabolite in rodents, particularly involved in various biological processes. This compound has garnered attention due to its role as a farnesoid X receptor (FXR) antagonist and its potential therapeutic implications in liver diseases and metabolic disorders.

  • Molecular Formula : C26_{26}H45_{45}NO7_{7}S
  • Molecular Weight : 515.703 g/mol
  • CAS Number : 25696-60-0

TβMCA acts primarily as a competitive and reversible FXR antagonist with an IC50 value of approximately 40 μM. FXR is crucial in regulating bile acid homeostasis, glucose metabolism, and lipid metabolism. By antagonizing FXR, TβMCA can modulate these metabolic pathways, potentially offering therapeutic benefits in conditions such as cholestasis and non-alcoholic fatty liver disease (NAFLD) .

1. Anti-apoptotic Effects

TβMCA has been shown to inhibit bile acid-induced hepatocellular apoptosis. This is achieved by preserving mitochondrial membrane potential, thereby preventing cell death in liver cells exposed to toxic bile acids. This protective mechanism is particularly relevant in the context of liver diseases where apoptosis contributes to tissue injury .

2. Impact on Gut Microbiota

3. Potential Biomarker for Disease

Case Studies

Several studies have explored the biological activity of TβMCA:

  • Denk et al. (2012) demonstrated that TβMCA protects hepatocytes from apoptosis induced by bile acids through mitochondrial preservation mechanisms .
  • Sayin et al. (2013) found that gut microbiota significantly regulates the levels of TβMCA, impacting overall bile acid metabolism and potentially influencing metabolic health .

Research Findings

Research has consistently highlighted the multifaceted roles of TβMCA:

StudyFindings
Denk et al. (2012)Inhibition of hepatocyte apoptosis via mitochondrial protection
Sayin et al. (2013)Regulation of bile acid metabolism by gut microbiota affecting TβMCA levels
Recent InvestigationsPotential use as a biomarker for neonatal sepsis

Q & A

Basic Research Questions

Q. How can researchers determine the antagonistic activity of Tauro-β-muricholic acid (TβMCA) on the FXR receptor in vitro?

To assess TβMCA’s FXR antagonism, employ a reporter gene assay using FXR-transfected cell lines (e.g., HepG2 or HEK293). Dose-response curves are generated by co-treating cells with a known FXR agonist (e.g., CDCA) and varying TβMCA concentrations. Measure luciferase activity to calculate the IC50 value (40 µM as reported) . Cayman Chemical’s expertise in biochemical assays and GMP-compliant analytical methods (e.g., LC-MS/MS) ensures reliable quantification .

Q. What methodological steps are recommended to optimize TβMCA solubility for in vitro studies?

TβMCA’s solubility varies by solvent. For stock solutions:

  • Dissolve in DMSO or ethanol (10 mM initial concentration).
  • Heat to 37°C and sonicate for 10–15 minutes to enhance dissolution.
  • Store aliquots at -80°C (stable for 6 months) to avoid freeze-thaw degradation . Validate solubility using HPLC or spectrophotometric analysis to confirm no precipitation in experimental buffers.

Q. How should researchers design a standard assay to quantify TβMCA levels in biological samples?

Use LC-MS/MS with deuterated internal standards (e.g., TβMCA-d4) to correct for matrix effects and ionization efficiency. Calibrate with a linear range of 0.1–100 µM. Include quality controls (QCs) in each batch to ensure precision (<15% CV) and accuracy (85–115% recovery) . Cayman’s ISO/IEC 17025-certified protocols provide validated workflows for bile acid quantification .

Advanced Research Questions

Q. How can experimental models resolve contradictions in TβMCA accumulation under different gut microbiota conditions?

Conflicting reports on TβMCA levels (e.g., higher in germ-free mice vs. reduction post-microbiota transplantation) require controlled gnotobiotic models :

  • Colonize germ-free mice with defined microbial consortia.
  • Pair LC-MS/MS quantification of TβMCA with 16S rRNA sequencing to correlate microbial taxa with bile acid metabolism.
  • Control for diet, host genetics, and sampling timepoints to minimize variability . Replicate findings across multiple cohorts to confirm robustness.

Q. What advanced techniques validate TβMCA’s stability and bioactivity in long-term in vivo studies?

  • Stability : Monitor degradation via LC-MS/MS after repeated freeze-thaw cycles or extended storage (-80°C vs. -20°C). Use deuterated analogs (TβMCA-d4) as internal standards to track recovery rates .
  • Bioactivity : Combine FXR reporter assays with RNA-seq to assess downstream gene expression (e.g., SHP, BSEP) in liver or intestinal tissues from TβMCA-treated models .

Q. How can TβMCA’s role in metabolic disorders be integrated into a systems biology framework?

  • Use high-fat diet (HFD)-induced obese mice to study TβMCA’s effects on glucose intolerance and hepatic steatosis.
  • Pair metabolomic profiling (bile acids, lipids) with transcriptomic data to map TβMCA’s interaction with FXR and alternative pathways (e.g., TGR5).
  • Apply computational modeling to predict network-level impacts on metabolic homeostasis .

Q. What synthesis and purification strategies ensure high-purity TβMCA for mechanistic studies?

  • Synthesize TβMCA via enzymatic conjugation of β-muricholic acid with taurine, followed by sodium salt formation.
  • Purify using reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% formic acid). Validate purity (≥95%) via NMR and high-resolution MS . Cayman’s ISO Guide 34-certified standards ensure batch-to-batch consistency .

Q. Methodological Notes

  • Contradiction Management : When conflicting data arise (e.g., microbiota-dependent TβMCA levels), employ multivariate statistical analysis (PCA, PLS-DA) to identify confounding variables .
  • Theoretical Frameworks : Link TβMCA studies to bile acid signaling theory, emphasizing its role in FXR-mediated feedback loops and microbiome crosstalk .

Propriétés

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXROOLWUZIWRB-GPHZYVDLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NNaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.